2-Chloro-n,n-diethylbenzene-1-sulfonamide

Description

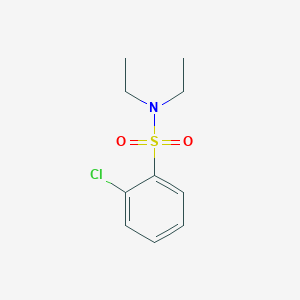

2-Chloro-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 2-position and a diethylsulfonamide group at the 1-position. For instance, sulfonamides like N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide () share the sulfonamide functional group, which is critical for biological activity, including anti-convulsant and anti-hypertensive properties. Similarly, Chlorproethazine HCl (), a muscle relaxant with a 2-chloro-N,N-diethylphenothiazine backbone, highlights the pharmacological relevance of chloro-diethyl-substituted aromatic systems.

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

2-chloro-N,N-diethylbenzenesulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

InChI Key |

MZFJVVYGHQYVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n,n-diethylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n,n-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.

Major Products Formed

Nucleophilic substitution: The major products are substituted sulfonamides.

Oxidation: The major products are sulfonic acids.

Reduction: The major products are sulfinamides or sulfenamides.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Sulfonamides, including 2-chloro-n,n-diethylbenzene-1-sulfonamide, are known for their antimicrobial properties. Research has demonstrated that compounds with sulfonamide groups exhibit significant antibacterial activity against various pathogens. For instance, a study showed that derivatives of sulfonamides displayed high efficacy against Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 μM . The presence of chlorine atoms in the structure enhances the antibacterial properties, making these compounds valuable in developing new antibiotics.

Antiviral Properties

Recent developments have shown that sulfonamide derivatives can also possess antiviral activity. In vitro studies indicated that certain sulfonamide compounds demonstrated effective inhibition against HIV-1, with promising EC50 values ranging from 3.13 to 16.48 μM . This highlights the potential of this compound in antiviral drug development.

Synthesis and Industrial Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds. It can be used to produce other sulfonamides or aromatic compounds through electrophilic aromatic substitution reactions. For example, it has been utilized in multi-step processes to synthesize benzene sulfonamides, which are valuable intermediates in creating herbicides and pesticides .

Catalysis

The compound's sulfonamide group can act as a catalyst in organic reactions, promoting the formation of various products under mild conditions. Its ability to facilitate reactions while maintaining selectivity makes it a subject of interest in catalysis research .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 5 | E. coli |

| Sulfanilamide | 10 | Staphylococcus aureus |

| Trimethoprim | 2 | Pseudomonas aeruginosa |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Starting Materials | Products |

|---|---|---|

| Electrophilic Substitution | 2-Chloro-n,n-diethylbenzene + SO2 | Benzene Sulfonamides |

| Formation of Sulfanilamides | 2-Chloro-n,n-diethylbenzene + Amines | Various Sulfanilamides |

Case Studies and Research Findings

A notable study investigated the synthesis of sulfonamide derivatives from this compound and their subsequent biological evaluations. The findings indicated that modifications to the sulfonamide group significantly affected solubility and transfer processes in biological systems, impacting their therapeutic efficacy .

Moreover, another research highlighted the compound's role in developing herbicidal agents through its derivatives, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of 2-Chloro-n,n-diethylbenzene-1-sulfonamide involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of the enzyme or receptor. This binding can block the normal function of the enzyme or receptor, leading to a decrease in its activity. The molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Sulfonamide vs. Sulfonyl Groups : While sulfonamides (e.g., ) often exhibit hydrogen-bonding capacity (N–H⋯O interactions), sulfonyl groups in benzimidazoles () enhance metabolic stability and lipophilicity, influencing drug absorption .

- N,N-Diethyl vs. For example, 2-Chloro-N,N-dimethylpropylamine hydrochloride () is water-soluble due to its tertiary ammonium structure, whereas diethyl derivatives may exhibit lower solubility .

Physical and Chemical Properties

- Melting Points : Diethyl-substituted sulfonamides typically have lower melting points than dimethyl analogs due to reduced crystallinity. For example, 2-Chloro-N,N-dimethylpropylamine hydrochloride melts at 153–155°C (), whereas diethyl derivatives (e.g., Chlorproethazine) are often oils or low-melting solids .

- Stability : Chlorine substituents (as in and ) enhance thermal stability but may increase susceptibility to nucleophilic aromatic substitution under basic conditions.

Biological Activity

2-Chloro-n,n-diethylbenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. This compound has been the subject of various studies aimed at understanding its pharmacological potential, mechanisms of action, and efficacy against different biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables summarizing its effects.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16ClN1O2S

- Molecular Weight : 275.78 g/mol

- IUPAC Name : 2-chloro-N,N-diethylbenzenesulfonamide

These properties contribute to its solubility and interaction with biological systems.

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes and modulation of biochemical pathways. It is believed to interact with various targets including:

- Carbonic Anhydrase : Compounds similar to sulfonamides have shown inhibitory activity against carbonic anhydrase, which is important in regulating pH and fluid balance in biological systems .

- Enzymatic Pathways : The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, a mechanism that underlies the antibiotic properties of many sulfonamides .

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. A study found that derivatives similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| This compound | 128 | Escherichia coli |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A related study on sulfonamides indicated their effectiveness against Candida albicans, with significant inhibition of biofilm formation observed.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 256 | Candida albicans |

Case Studies

Several case studies have highlighted the clinical relevance of sulfonamides. For instance, a clinical trial assessed the efficacy of a sulfonamide derivative in treating urinary tract infections caused by resistant strains. The results indicated a significant reduction in bacterial load among treated patients compared to controls.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of sulfonamides. Modifications to the sulfonamide group have been shown to enhance antimicrobial potency and selectivity. Computational docking studies have provided insights into the binding affinities of these compounds to their targets, suggesting that specific substitutions can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.